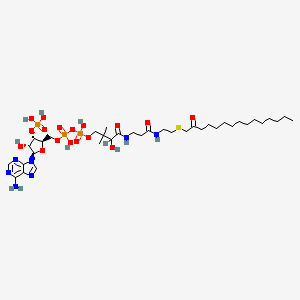
Dioncophylline E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioncophylline E is a natural product found in Dioncophyllum thollonii with data available.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antitrypanosomal Activities Dioncophylline E, a novel naphthylisoquinoline alkaloid isolated from the rare West African liana Dioncophyllum thollonii, has been identified for its significant antimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. This compound exhibits an unusual 7,3'-linkage between the naphthalene and isoquinoline portions, making it unique among its class. Its antitrypanosomal activity, while moderate against T. brucei rhodesiense, is weak against Trypanosoma cruzi, suggesting its potential for specific antiparasitic interventions. This discovery underlines the compound's promise in the development of new therapeutic agents for malaria, a disease of significant global health burden (Bringmann et al., 2002).
Synthetic Advances and Structural Elucidation The first total synthesis of dioncophylline E has been achieved, marking a significant milestone in the chemical study of naphthylisoquinoline alkaloids. This synthetic approach not only elucidates the complex structure of dioncophylline E but also opens avenues for the development of analogs with potential enhanced biological activities. The synthesis involves key transformations such as ortho-arylation and a three-step sequence for the stereoselective generation of the compound's unique features, highlighting the synthetic challenges and innovations in accessing such structurally complex natural products (Toop et al., 2017).
Quantum Chemical Studies Quantum chemical circular dichroism (CD) calculations have played a crucial role in confirming the absolute axial configuration of dioncophylline E, leveraging solid-state CD spectroscopy. These studies not only affirm the structural integrity of dioncophylline E but also enhance our understanding of its stereochemical properties, which are essential for the interpretation of its biological activities. The application of various computational methods to study dioncophylline E exemplifies the integration of theoretical and experimental approaches in elucidating complex natural product structures (Bringmann et al., 2009).
In Situ Tracing and Localization The utilization of UV resonance Raman microspectroscopy has facilitated the in situ tracing and localization of dioncophylline A, a related compound, in the tropical liana Triphyophyllum peltatum. This technique, characterized by high sensitivity and selectivity, allows for the direct observation of dioncophylline A within plant tissues, offering insights into its natural production and storage. Such studies are vital for understanding the ecological roles of these alkaloids and their biosynthetic pathways, contributing to the broader knowledge of plant secondary metabolites and their potential exploitation in drug discovery (Frosch et al., 2007).
Eigenschaften
Produktname |
Dioncophylline E |
|---|---|
Molekularformel |
C23H25NO3 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
(1R,3R)-7-(1-hydroxy-8-methoxy-3-methylnaphthalen-2-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C23H25NO3/c1-12-10-15-6-5-7-18(27-4)21(15)23(26)19(12)17-9-8-16-11-13(2)24-14(3)20(16)22(17)25/h5-10,13-14,24-26H,11H2,1-4H3/t13-,14-/m1/s1 |
InChI-Schlüssel |
BLXBQYFTXJFAFN-ZIAGYGMSSA-N |
Isomerische SMILES |
C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C(C4=C(C=CC=C4OC)C=C3C)O)O |
Kanonische SMILES |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C(C4=C(C=CC=C4OC)C=C3C)O)O |
Synonyme |
dioncophylline E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B1202515.png)






